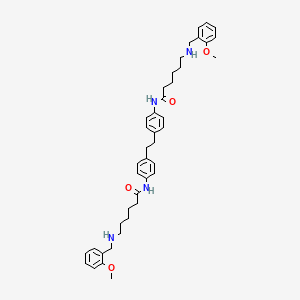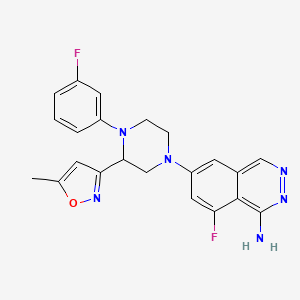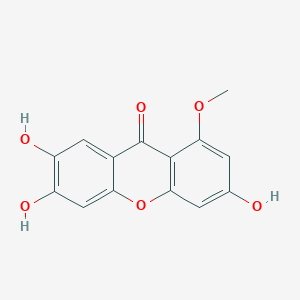
Montixanthone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Montixanthone is a naturally occurring xanthone derivative found in the roots of the plant Cudrania fruticosa . Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound, with the molecular formula C14H10O6, is recognized for its potential pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Montixanthone can be synthesized through various methods, including the classical and modified Grover, Shah, and Shah reaction. This involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Cudrania fruticosa roots, followed by purification processes to isolate the compound. Advanced techniques such as microwave heating have also been employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Montixanthone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated xanthones.
Wissenschaftliche Forschungsanwendungen
Montixanthone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active xanthone derivatives.
Biology: Studied for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals and as a natural product in cosmetic formulations.
Wirkmechanismus
Montixanthone exerts its effects through various molecular targets and pathways:
DNA Intercalation: this compound can intercalate into DNA, causing crosslinks and strand breaks, which can inhibit the replication of cancer cells.
Enzyme Inhibition: It inhibits enzymes such as topoisomerase II, which is responsible for uncoiling and repairing damaged DNA.
Anti-inflammatory Pathways: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Montixanthone is unique among xanthones due to its specific substituents and biological activities. Similar compounds include:
Mangiferin: Known for its anti-diabetic and antioxidant properties.
Garciniaxanthone: Recognized for its anti-cancer and anti-inflammatory activities.
Alpha-Mangostin: Studied for its potential anti-cancer and anti-microbial effects.
This compound stands out due to its potent anti-cancer and anti-inflammatory properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C14H10O6 |
|---|---|
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
3,6,7-trihydroxy-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-11-2-6(15)3-12-13(11)14(18)7-4-8(16)9(17)5-10(7)20-12/h2-5,15-17H,1H3 |
InChI-Schlüssel |
NHQMTEDPFLHWEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C(=O)C3=CC(=C(C=C3O2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


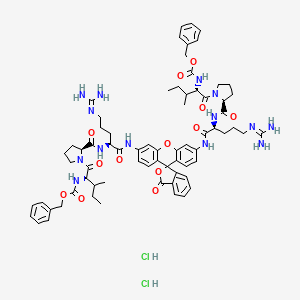
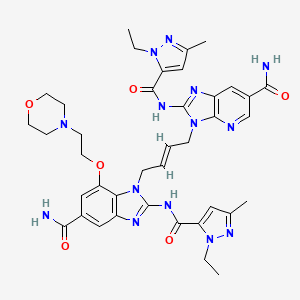
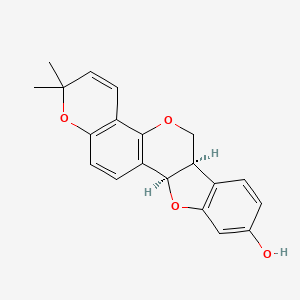
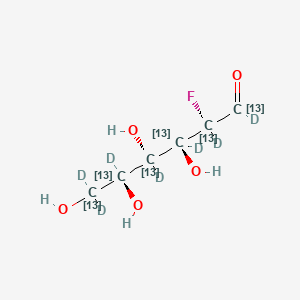
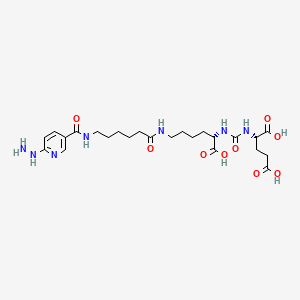
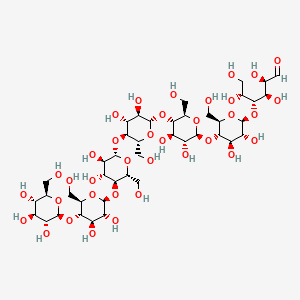
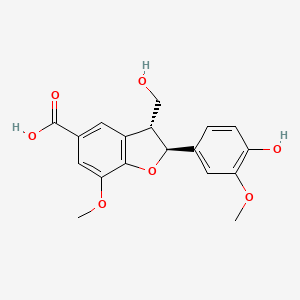
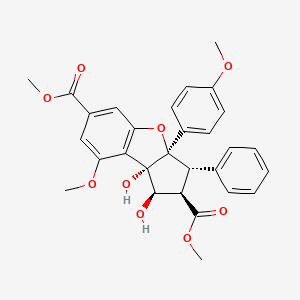
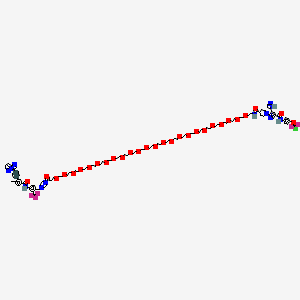
![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)
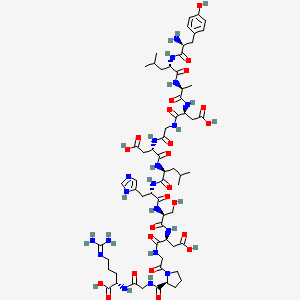
furan-6-yl] nitrate](/img/structure/B12391928.png)
